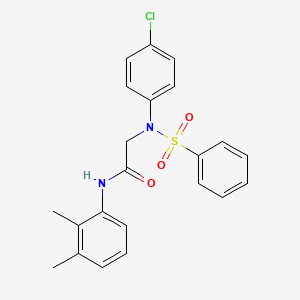

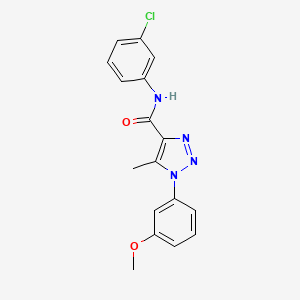

![molecular formula C15H21N3OS2 B4583124 N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide

Übersicht

Beschreibung

Hydrazinecarbothioamides are significant in organic chemistry due to their role as intermediates in synthesizing biologically active heterocyclic compounds. These substances exhibit a range of pharmaceutical and medicinal properties, making them valuable for creating various heterocyclic scaffolds and compounds with nonlinear optical (NLO) materials applications (Amadi et al., 2023).

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of N-substituted hydrazinecarbothioamides with electrophiles to form a variety of heterocyclic rings. For example, reactions with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate have been shown to afford various heterocyclic structures, demonstrating the versatility of these compounds in organic synthesis (Aly et al., 2018).

Molecular Structure Analysis

The molecular structures of hydrazinecarbothioamide derivatives are characterized using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), alongside elemental analyses and, in some cases, single-crystal X-ray diffraction analysis. These techniques provide detailed insights into the structural aspects of these compounds (Hassan et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in nucleophilic substitution reactions and have been used to synthesize various heterocyclic compounds, such as 1,3,4-thiadiazepines and thiazoles, by reacting with suitable reagents. These reactions underscore the chemical reactivity and utility of hydrazinecarbothioamide derivatives in producing biologically relevant structures (Hassan et al., 2016).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can be elucidated through spectroscopic methods and X-ray crystallography. For instance, crystallographic studies have detailed the hydrogen bonding patterns and molecular conformations of hydrazinecarbothioamide derivatives, contributing to understanding their physical properties and interactions in solid-state forms (Gangadharan et al., 2015).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide derivatives, including their reactivity towards various electrophiles and nucleophiles, have been extensively studied. These compounds are known for their ability to form complex heterocyclic structures, showcasing a wide range of chemical behaviors and applications in synthesis (Barbuceanu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Novel bi-thiazoles synthesized, including compounds structurally related to the specified chemical, showed promising anticancer activities against human hepatocellular carcinoma (HCT-116) and (HepG-2) cell lines. These activities were comparable to the reference drug cisplatin, indicating their potential as therapeutic agents (Al-Hussain, 2020).

Synthesis and Characterization

- Research on N-substituted hydrazinecarbothioamides revealed their reactivity with various compounds to afford heterocyclic rings, including thiazoles and thiadiazoles. These studies contribute to the development of new synthetic pathways for potentially bioactive compounds (Aly et al., 2018).

DNA and Protein Binding

- Studies on N-phenylmorpholine derivatives linked with thiazole or formazan moieties, which share structural similarities with the specified compound, demonstrated their ability to intercalate with SS-DNA and showed remarkable efficacy against examined microbes and cancer cells. This suggests their potential as DNA-targeting agents in cancer therapy (Farghaly et al., 2020).

Metal Ion Transport and Binding

- Certain derivatives have been studied for their ability to transport metal ions, such as Cu(II), through liquid membranes, demonstrating their potential application in selective metal extraction and environmental remediation (Gholivand, 2000).

Antimalarial and Antibacterial Activity

- Thiosemicarbazone derivatives containing benzimidazole moiety were synthesized and exhibited good antimalarial activity in vitro, highlighting their potential as antimalarial drugs. Some compounds also showed potency against bacterial strains, suggesting their utility in developing new antimicrobial agents (Divatia et al., 2014).

Eigenschaften

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)-3-[(5-ethylthiophene-3-carbonyl)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS2/c1-2-12-7-11(8-21-12)14(19)17-18-15(20)16-13-6-9-3-4-10(13)5-9/h7-10,13H,2-6H2,1H3,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPSGWTWMZGFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NNC(=S)NC2CC3CCC2C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(bicyclo[2.2.1]hept-2-yl)-2-[(5-ethylthiophen-3-yl)carbonyl]hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

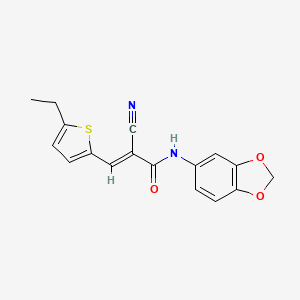

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)

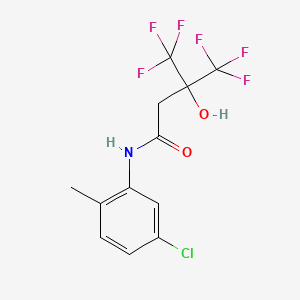

![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)

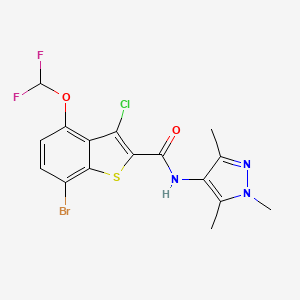

![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)

![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)

![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)